2-アセトアミドベンズアミド

概要

説明

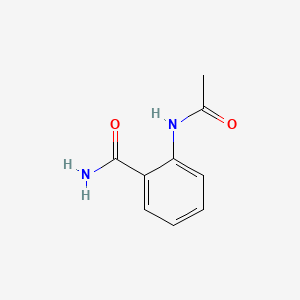

2-Acetamidobenzamide is an organic compound with the molecular formula C9H10N2O2. It is characterized by the presence of an acetamido group (-NHCOCH3) and a benzamide group (-C6H4CONH2) attached to a benzene ring. This compound exists in two polymorphic forms, α and β, which differ in their molecular conformations and hydrogen bonding patterns .

科学的研究の応用

2-Acetamidobenzamide has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds, including quinazolinones.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of dyes, pigments, and photographic chemicals.

作用機序

Target of Action

It’s worth noting that many similar compounds often interact with proteins or enzymes in the body to exert their effects .

Mode of Action

It’s known that many similar compounds often work by binding to their target proteins or enzymes, thereby altering their function and leading to changes at the cellular level .

Biochemical Pathways

It’s important to note that the impact of a compound on biochemical pathways often depends on its specific target and mode of action .

Result of Action

It’s known that the effects of a compound at the molecular and cellular level often depend on its specific target and mode of action .

Action Environment

The action, efficacy, and stability of 2-Acetamidobenzamide can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific conditions under which the compound is stored or used. .

生化学分析

Biochemical Properties

2-Acetamidobenzamide plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with enzymes such as adenosine diphosphoribosyl transferase (ADPRT), which is involved in DNA repair mechanisms . The interaction between 2-Acetamidobenzamide and ADPRT can potentiate the cytotoxic effects of certain chemotherapeutic agents by inhibiting the repair of DNA damage. Additionally, 2-Acetamidobenzamide can form hydrogen bonds with other biomolecules, influencing its stability and reactivity in various biochemical environments .

Cellular Effects

2-Acetamidobenzamide has been shown to affect various cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to induce DNA single-strand breaks, which can lead to alterations in gene expression and cellular responses to stress . Furthermore, 2-Acetamidobenzamide can modulate the activity of enzymes involved in cellular metabolism, thereby affecting the overall metabolic flux within cells.

Molecular Mechanism

The molecular mechanism of 2-Acetamidobenzamide involves its binding interactions with biomolecules and its ability to inhibit or activate specific enzymes. The compound can bind to the active site of ADPRT, inhibiting its activity and preventing the repair of DNA damage . This inhibition can enhance the cytotoxic effects of DNA-damaging agents, making 2-Acetamidobenzamide a potential adjuvant in cancer therapy. Additionally, the compound’s ability to form hydrogen bonds with other biomolecules can influence its binding affinity and specificity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Acetamidobenzamide can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as pH, temperature, and the presence of other reactive species. Over time, 2-Acetamidobenzamide may undergo degradation, leading to a decrease in its efficacy and potency . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in the context of DNA damage and repair mechanisms.

Dosage Effects in Animal Models

The effects of 2-Acetamidobenzamide vary with different dosages in animal models. At low doses, the compound can enhance the cytotoxic effects of chemotherapeutic agents without causing significant toxicity . At high doses, 2-Acetamidobenzamide can induce adverse effects, including toxicity and damage to healthy tissues. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

2-Acetamidobenzamide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that are more hydrophilic and easier to excrete . These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity, making it essential to understand its metabolism for effective therapeutic use.

Transport and Distribution

The transport and distribution of 2-Acetamidobenzamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via carrier-mediated pathways, influencing its localization and accumulation within different cellular compartments . Understanding the transport mechanisms of 2-Acetamidobenzamide is crucial for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

2-Acetamidobenzamide exhibits specific subcellular localization, which can affect its activity and function. The compound can localize to the nucleus, where it interacts with DNA and DNA repair enzymes . Additionally, 2-Acetamidobenzamide can be found in other cellular compartments, such as the cytoplasm and mitochondria, where it may influence various biochemical processes. The subcellular localization of 2-Acetamidobenzamide is determined by factors such as targeting signals and post-translational modifications .

準備方法

Synthetic Routes and Reaction Conditions: 2-Acetamidobenzamide can be synthesized through various methods. One common approach involves the acylation of 2-aminobenzamide with acetic anhydride. The reaction typically occurs under mild conditions, with the use of a base such as pyridine to facilitate the acylation process .

Industrial Production Methods: In an industrial setting, the production of 2-acetamidobenzamide may involve large-scale acylation reactions using acetic anhydride and 2-aminobenzamide. The reaction is conducted in a solvent such as ethanol or acetone, and the product is purified through recrystallization .

化学反応の分析

Types of Reactions: 2-Acetamidobenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinazolinones.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of halogenated derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products:

Oxidation: Formation of quinazolinones.

Reduction: Formation of 2-aminoacetamidobenzene.

Substitution: Formation of halogenated 2-acetamidobenzamide derivatives.

類似化合物との比較

- 2-Acetamido-4-chlorobenzamide

- 2-Acetamido-5-chlorobenzamide

- 2-Phthalimidobenzamide

Comparison: 2-Acetamidobenzamide is unique due to its polymorphic forms, which exhibit different hydrogen bonding patterns and molecular conformations. This polymorphism can influence its physical properties and reactivity. Compared to its chlorinated analogs, 2-acetamidobenzamide has different electronic properties, affecting its reactivity in substitution reactions .

生物活性

2-Acetamidobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer agent. This article explores the biological activity of 2-acetamidobenzamide, focusing on its antiproliferative effects, mechanisms of action, and other relevant biological properties supported by recent research findings.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of various derivatives of 2-acetamidobenzamide, particularly against cancer cell lines. A systematic evaluation of these compounds has shown promising results in inhibiting the growth of human chronic myelogenous leukemia (K562) cells.

Key Findings

- Synthesis and Testing : A series of 2-(2-phenoxyacetamido)benzamides were synthesized and tested for their in vitro antiproliferative activity against K562 cells. The most active derivatives demonstrated significant growth inhibition, with some compounds achieving over 50% inhibition at a concentration of 10 μM .

- Mechanism of Action : The mechanism underlying the antiproliferative activity was primarily linked to cell cycle arrest in the G0–G1 phase and induction of apoptosis through caspase activation. This suggests that 2-acetamidobenzamide derivatives may trigger programmed cell death in cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of 2-acetamidobenzamide is influenced by structural modifications.

Table 1: Antiproliferative Activity of Selected Derivatives

| Compound | Structure Modification | % Growth Inhibition (10 μM) | IC50 (μM) |

|---|---|---|---|

| 17a | Ortho-substituted | 46% | 8.5 |

| 17j | Para-substituted | 49% | 6.3 |

| 17r | Meta-substituted | 40% | 12.0 |

| Colchicine | Reference compound | 80% | 0.5 |

The data indicate that the position of substituents significantly affects the antiproliferative potency, with ortho and para substitutions yielding better results than meta substitutions .

Other Biological Activities

In addition to its anticancer properties, 2-acetamidobenzamide has shown potential in other areas:

- Antifungal Activity : Some studies have reported antifungal properties associated with related benzamide compounds, suggesting that modifications to the acetamido group can enhance antifungal efficacy .

- Intramolecular Hydrogen Bonding : Research indicates that intramolecular hydrogen bonding plays a crucial role in the stability and biological activity of acetamidobenzamide derivatives, affecting their solubility and interaction with biological targets .

Study on Antileukemic Activity

A notable study evaluated a series of acetamidobenzamide derivatives for their antileukemic properties. The results showed that certain derivatives exhibited significant cytotoxicity against multiple cancer cell lines, including MCF-7 and SKOV-3, demonstrating their potential as lead compounds for further development .

Research on Polymorphism

Investigations into the polymorphic forms of o-acetamidobenzamide revealed that different crystal forms exhibit varying stabilities and biological activities. Understanding these polymorphs can lead to improved formulations and enhanced therapeutic efficacy .

特性

IUPAC Name |

2-acetamidobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-6(12)11-8-5-3-2-4-7(8)9(10)13/h2-5H,1H3,(H2,10,13)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFKPHYKFAOXUTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80187469 | |

| Record name | NP 101A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33809-77-7 | |

| Record name | 2-(Acetylamino)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33809-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NP 101A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033809777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NP 101A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the different crystal polymorphic forms of 2-Acetamidobenzamide and how do their structures differ?

A1: 2-Acetamidobenzamide (2-AAB) exists in two crystal polymorphic forms: α and β. The α form, often obtained as needles, is characterized by a nearly planar molecular conformation stabilized by an intramolecular N−H...O hydrogen bond. Conversely, the β form exhibits amido groups rotated out of the benzene ring plane, lacking the intramolecular hydrogen bond. []

Q2: Can the intramolecular hydrogen bond in the α form of 2-Acetamidobenzamide be disrupted, and if so, what are the outcomes?

A3: Yes, disrupting the intramolecular hydrogen bond in the α form of 2-AAB is possible. Direct trimethylsilylation leads to a mixture of 2-AAB and 2-methylquinazol-4-one. [] Similarly, indirect trimethylsilylation via the reaction of 2-methyl-4H-benzo(d)(1,3)oxazin-4-one with tris(trimethylsilyl)amine yields crystals of anhydrous 2-methylquinazol-4-one. [] These findings highlight the importance of the intramolecular hydrogen bond in the stability and reactivity of the α form.

Q3: Is there a facile method for synthesizing 4-quinazolinones, and how does it involve 2-acetamidobenzonitriles?

A4: Yes, a mild and efficient procedure for synthesizing 4-quinazolinones (specifically, 2-substituted-4(3H)-quinazolinones) utilizes 2-acylaminobenzonitriles as starting materials. [] Briefly treating these nitriles with 5N hydrochloric acid, followed by basification, affords the desired 4-quinazolinones in good yields. [] This method provides a convenient alternative to harsher traditional approaches.

Q4: Has 2-Acetamidobenzamide been found in natural sources, and if so, in what context?

A5: While not 2-Acetamidobenzamide itself, a closely related compound, 2-Acetamido-3-hydroxybenzamide, was isolated from a terrestrial Streptomyces sp. [] This discovery, alongside other known compounds like anthracycline acetates, highlights the potential of microbial sources in yielding novel chemical structures with possible biological activity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。